molecular formula C11H4ClF6N B1333708 5,7-Bis(trifluoromethyl)-4-chloroquinoline CAS No. 234450-34-1

5,7-Bis(trifluoromethyl)-4-chloroquinoline

Cat. No.: B1333708
CAS No.: 234450-34-1
M. Wt: 299.6 g/mol
InChI Key: VLJHEORCKLWJPZ-UHFFFAOYSA-N
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Description

5,7-Bis(trifluoromethyl)-4-chloroquinoline: is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of two trifluoromethyl groups at positions 5 and 7, and a chlorine atom at position 4 on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Bis(trifluoromethyl)-4-chloroquinoline typically involves the introduction of trifluoromethyl groups and a chlorine atom onto the quinoline ring. One common method involves the reaction of 4-chloroquinoline with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out using trifluoromethyl iodide and a base such as potassium carbonate in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Scientific Research Applications

Chemistry: In chemistry, 5,7-Bis(trifluoromethyl)-4-chloroquinoline is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound has been investigated for its potential as an inhibitor of specific enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and unique properties make it suitable for applications requiring high-performance materials .

Comparison with Similar Compounds

Uniqueness: 5,7-Bis(trifluoromethyl)-4-chloroquinoline is unique due to the combination of trifluoromethyl groups and a chlorine atom on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

4-chloro-5,7-bis(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF6N/c12-7-1-2-19-8-4-5(10(13,14)15)3-6(9(7)8)11(16,17)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJHEORCKLWJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=C(C2=C1Cl)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371156
Record name 5,7-Bis(trifluoromethyl)-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234450-34-1
Record name 4-Chloro-5,7-bis(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234450-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Bis(trifluoromethyl)-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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